

Spectroscopic Analysis of Biaryl Compounds Derived from Arylboronic Acids: A Comparative Guide

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Compound of Interest

Compound Name: 4-Isopropoxy-3-methylphenylboronic acid

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A Note to Our Audience: While the initial aim of this guide was to provide a detailed spectroscopic analysis of the coupling products of **4-Isopropoxy-3-methylphenylboronic acid**, a comprehensive search of available scientific literature did not yield specific spectroscopic data for these particular compounds. To provide a valuable and data-rich resource, we have instead focused on a closely related and extensively documented compound: 4-methylphenylboronic acid. The principles of spectroscopic analysis and the data presented herein for its coupling products will serve as a strong proxy and a practical guide for researchers working with similarly substituted arylboronic acids.

Introduction to Suzuki-Miyaura Coupling and Spectroscopic Characterization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, such as arylboronic acids.^[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries to construct complex molecular architectures, particularly biaryl systems.^[2]

Following the synthesis of these biaryl compounds, a crucial step is their thorough characterization using various spectroscopic techniques. This ensures the correct product has

been formed and allows for the assessment of its purity. The most common methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative overview of the spectroscopic data for biaryl products derived from the Suzuki-Miyaura coupling of 4-methylphenylboronic acid with different aryl halides.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the products of Suzuki-Miyaura coupling between 4-methylphenylboronic acid and various aryl halides.

Table 1: ¹H NMR Data of 4-Methylbiphenyl Derivatives

Coupling Partner	Product	¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	Reference
Bromobenzene	4-Methylbiphenyl	7.67-7.60 (m, 2H), 7.59-7.52 (m, 2H), 7.51-7.43 (m, 2H), 7.41-7.33 (m, 1H), 7.33-7.27 (m, 2H), 2.44 (s, 3H)	[3]
4-Bromobenzonitrile	4'-Methyl-[1,1'-biphenyl]-4-carbonitrile	7.73-7.61 (m, 4H), 7.54 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 3.87 (s, 3H)	[3]
1-Bromo-4-methoxybenzene	4-Methoxy-4'-methylbiphenyl	7.56-7.53 (m, 2H), 7.50-7.47 (m, 2H), 7.28-7.25 (m, 2H), 7.01 (dd, J = 6.8, 2.2 Hz, 2H), 3.88 (s, 3H), 2.42 (s, 3H)	[3]

Table 2: ¹³C NMR Data of 4-Methylbiphenyl Derivatives

Product	¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	Reference
4-Methylbiphenyl	141.2, 138.4, 137.0, 129.5, 128.7, 127.0, 126.9, 21.1	[3]
4-Methoxy-4'-methylbiphenyl	159.1, 137.6, 133.7, 129.4, 128.7, 128.0, 126.6, 114.1, 55.3, 21.1	[3]

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Product	Mass Spectrometry (HRMS)	IR (neat) cm ⁻¹	Reference
4-Benzyl-4'-methylbiphenyl	m/z [M+H] ⁺ Calcd for C ₂₀ H ₁₉ : 259.1487; Found: 259.1481	3026, 2921, 1494, 1453, 818, 738, 698	[4]

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura coupling and subsequent spectroscopic analysis is provided below. Specific reaction conditions may vary depending on the substrates used.

General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** In a round-bottom flask, combine the aryl halide (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).
- **Solvent Addition:** Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base.
- **Degassing:** Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

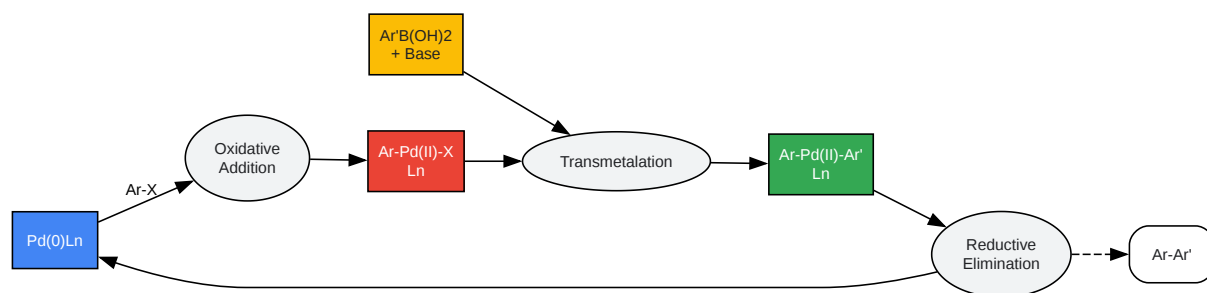
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature, and add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

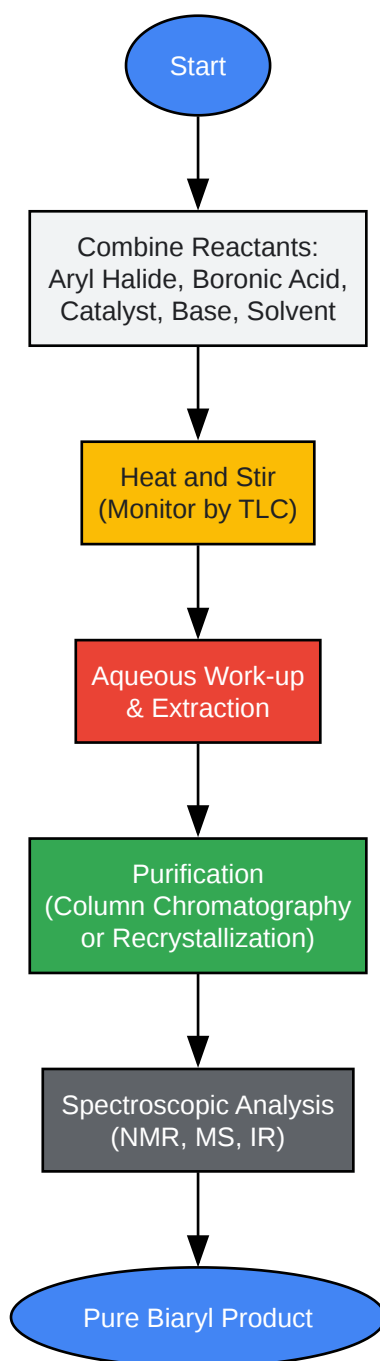
Spectroscopic Analysis Protocols

- **NMR Spectroscopy:** Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) for high-resolution mass data (HRMS) to confirm the molecular formula.
- **Infrared Spectroscopy:** Obtain the IR spectrum of the sample, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids), using an FT-IR spectrometer.

Visualizing the Process

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.





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